4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

Descripción

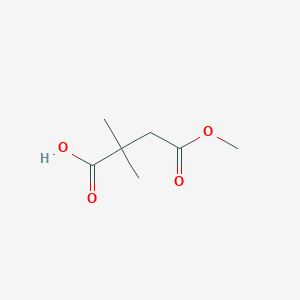

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,6(9)10)4-5(8)11-3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXJXSWYXDORJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504039 | |

| Record name | 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54043-71-9 | |

| Record name | 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 54043-71-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We delve into its structural identity, key physicochemical parameters, and the experimental methodologies required for their validation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for laboratory applications.

Chemical Identity and Structure

This compound is a dicarboxylic acid monoester. Its structure incorporates a carboxylic acid functional group, imparting acidic properties, and a methyl ester group. The presence of a gem-dimethyl group at the C2 position sterically influences its reactivity and physical properties.

Molecular Structure:

Caption: 2D structure of this compound.

A summary of its key identifiers is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 54043-71-9 | [2][3] |

| Molecular Formula | C₇H₁₂O₄ | [2][3] |

| Molecular Weight | 160.17 g/mol | [2] |

| Canonical SMILES | CC(C)(CC(=O)OC)C(=O)O | [1][2] |

Core Physicochemical Properties

The functional characteristics of a molecule are dictated by its physical and chemical properties. This section outlines the known and predicted properties of this compound.

| Property | Value / Expected Behavior | Source(s) |

| Boiling Point | 256 °C | [2] |

| Flash Point | 49 °C | [2] |

| pKa | Data not available; predicted to be ~4-5 | |

| Solubility | Insoluble in water; Soluble in aqueous base (NaOH, NaHCO₃) and organic solvents. | [4][5] |

| Thermal Stability | Data not available; requires experimental determination. |

Acidity and pKa

The ionization equilibrium is described by the following reaction:

Caption: Acid-base equilibrium of a carboxylic acid.

An accurate pKa value must be determined experimentally. Potentiometric titration is the gold-standard method for this purpose.[6]

Solubility Profile

Solubility is a cornerstone of drug development, impacting absorption, distribution, and bioavailability. The structure of this compound presents a dual character:

-

Polar Features: The carboxylic acid and methyl ester groups can engage in hydrogen bonding and dipole-dipole interactions, conferring some affinity for polar solvents.

-

Nonpolar Features: The gem-dimethyl group and the aliphatic backbone contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Based on these features, a qualitative solubility profile can be predicted. The molecule is likely insoluble in neutral water but will dissolve in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[4][5] It is also expected to be soluble in common organic solvents like diethyl ether, ethanol, and acetone.

Caption: Logical workflow for qualitative solubility analysis.

Thermal Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of a compound.[7]

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point, phase transitions, and purity.[8][9]

-

TGA measures the change in mass of a sample as it is heated.[7] This is used to identify the decomposition temperature, which is a critical indicator of thermal stability.

For this compound, a DSC scan would reveal its melting point, while a TGA scan would indicate the temperature at which it begins to degrade, likely through decarboxylation or ester pyrolysis.

Experimental Protocols for Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimentation. The following section provides detailed, self-validating protocols for determining the key physicochemical parameters discussed.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is based on the "half-volume" method, a reliable technique for determining the pKa of a weak acid.[10]

Objective: To accurately measure the pKa of this compound.

Materials:

-

This compound (~100 mg)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL beaker

-

10 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in ~20 mL of deionized water in the 50 mL beaker. If solubility is low, a co-solvent like ethanol may be used, but its effect on the pKa must be noted.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with 0.1 M NaOH directly above the beaker.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: Continue the titration, noting the large jump in pH that signifies the equivalence point. Proceed for several increments beyond this point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the exact volume of NaOH required to reach the equivalence point (Veq). This is the steepest point of the curve.

-

Locate the volume that is half of the equivalence volume (Veq/2).

-

The pH of the solution at the Veq/2 volume is equal to the pKa of the acid.[10]

-

Trustworthiness: The self-validating nature of this protocol lies in the sigmoidal shape of the titration curve. A well-defined inflection point is a direct indicator of a successful titration of a monoprotic acid.

Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of the compound based on its acid-base properties.[4][5]

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

Test compound

-

Set of small test tubes

-

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Diethyl ether

-

Spatula

Procedure:

-

General Method: For each solvent, add approximately 20 mg of the compound to a test tube. Add 1 mL of the solvent in small portions, shaking vigorously after each addition.[5] Observe if the solid dissolves completely.

-

Test in Water: Perform the test with deionized water. If the compound is soluble, test the solution with litmus paper to check for acidity.[4] Prediction: Insoluble.

-

Test in 5% NaOH: If insoluble in water, perform the test with 5% NaOH. Solubility indicates an acidic compound. Prediction: Soluble.

-

Test in 5% NaHCO₃: If soluble in 5% NaOH, perform the test with 5% NaHCO₃. Solubility in this weaker base indicates a relatively strong acid (like a carboxylic acid).[4] Prediction: Soluble.

-

Test in 5% HCl: If insoluble in water, perform the test with 5% HCl. Solubility would indicate a basic compound (e.g., an amine). Prediction: Insoluble.

-

Test in Diethyl Ether: Perform the test with diethyl ether. Solubility indicates a compound with significant nonpolar character. Prediction: Soluble.

Trustworthiness: This system is self-validating through its logical progression. A positive result in NaOH and NaHCO₃ but a negative result in HCl and water provides strong, confirmatory evidence of a water-insoluble carboxylic acid.

Conclusion

This compound is a bifunctional molecule whose physicochemical properties are governed by the interplay between its acidic carboxylic group and its lipophilic aliphatic structure. With a boiling point of 256 °C and a flash point of 49 °C, its thermal behavior is partially characterized.[2] However, a complete understanding requires experimental determination of its pKa, comprehensive solubility profile, and thermal stability via DSC/TGA analysis. The protocols detailed in this guide provide a robust framework for researchers to validate these critical parameters, ensuring data integrity and enabling the effective application of this compound in research and development.

References

- 1. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 54043-71-9 | ECA04371 [biosynth.com]

- 3. CAS 54043-71-9 | 2123-1-0P | MDL MFCD16619681 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. mt.com [mt.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

This guide provides a comprehensive technical overview of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS No. 54043-71-9), a versatile building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, analytical characterization, and its strategic applications, particularly as a scaffold and linker in the creation of complex bioactive molecules.

Core Compound Profile and Physicochemical Properties

This compound is a dicarboxylic acid monoester. Its structure features a terminal carboxylic acid, a methyl ester, and a gem-dimethyl group at the C2 position. This unique combination of functional groups—a reactive carboxylic acid for amide coupling, a stable methyl ester, and a sterically influential gem-dimethyl group—makes it a valuable component in synthetic chemistry. The gem-dimethyl group can impart specific conformational constraints and improve metabolic stability in derivative molecules.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 54043-71-9 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)(CC(=O)OC)C(=O)O | [2] |

| InChIKey | MUXJXSWYXDORJN-UHFFFAOYSA-N | [2] |

| Boiling Point | 256 °C | [1] |

| Flash Point | 49 °C | [1] |

| Predicted XlogP | 0.5 |[2] |

Synthesis and Analytical Characterization

The synthesis of this compound is typically achieved through a straightforward selective mono-esterification of its corresponding dicarboxylic acid precursor. The causality behind this common approach lies in the differential reactivity of the carboxyl groups, which can be exploited under controlled acidic conditions, or by using a protecting group strategy, although the former is more direct for this specific molecule.

Synthetic Workflow

The primary route involves the reaction of 2,2-dimethylsuccinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed at a controlled temperature to favor the formation of the monomethyl ester over the diester.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Mono-esterification

This protocol is a self-validating system; successful isolation of the product with the correct analytical data confirms the selective nature of the reaction.

-

Reaction Setup: To a stirred solution of 2,2-dimethylsuccinic acid (1.0 eq) in methanol (approx. 10 mL per gram of diacid), cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Add concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise, ensuring the temperature remains low.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the monoester and diester products.

-

Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Purification: To the residue, add a saturated aqueous solution of sodium bicarbonate. This deprotonates the remaining carboxylic acids, making them water-soluble. Wash the aqueous phase with a nonpolar solvent like hexane to remove any highly nonpolar impurities, particularly the dimethyl 2,2-dimethylsuccinate diester byproduct.

-

Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., 6N HCl) to a pH of ~2. This step re-protonates the desired product, causing it to become less water-soluble.

-

Extraction: Extract the acidified aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

-

Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, typically as a colorless oil.

Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for clear prediction of its key analytical features.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). A singlet for the two methylene protons (-CH₂-) would likely appear around 2.6 ppm. A singlet integrating to six protons for the gem-dimethyl groups (2 x -CH₃) would be expected further upfield, around 1.3 ppm. A broad singlet for the carboxylic acid proton (-COOH) would also be present, typically above 10 ppm, though its visibility can vary.

-

¹³C NMR: The carbon NMR would show distinct signals for the two carbonyl carbons (ester and carboxylic acid), the quaternary carbon of the gem-dimethyl group, the methylene carbon, the methoxy carbon, and the methyl carbons.

-

Mass Spectrometry: Mass spectrometry provides crucial confirmation of the molecular weight. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (132.3 Ų) and [M-H]⁻ (131.5 Ų), can aid in identification in advanced mass spectrometry analyses.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 3300-2500 cm⁻¹) and two distinct C=O stretching bands for the ester and carboxylic acid carbonyls (typically in the 1740-1690 cm⁻¹ region).

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, serving as a versatile linker and scaffold. Butanoic acid derivatives are precursors to a wide range of heterocyclic compounds and other bioactive molecules.[3]

Role as a Bifunctional Linker

In modern drug development, linkers are critical components that connect two or more distinct molecular entities, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[4][5] this compound is an excellent candidate for such applications. Its carboxylic acid handle allows for straightforward covalent attachment (e.g., via amide bond formation) to an amine-containing molecule (such as an E3 ligase ligand in a PROTAC, or a payload in an ADC).[6] The methyl ester end can then be hydrolyzed to reveal a second carboxylic acid for subsequent conjugation, or it can be reduced to an alcohol, providing alternative points of attachment.

Caption: Logical workflow for using the title compound as a linker.

Scaffold for Bioactive Molecules

The butanoic acid framework is a common feature in many biologically active compounds.[7] Derivatives of butanoic acid have demonstrated a wide range of activities, including antimicrobial, antifungal, and antiviral properties.[7][8] Furthermore, butyric acid and its derivatives are known to function as histone deacetylase (HDAC) inhibitors, a mechanism relevant to cancer therapy.

The presence of the methoxy group is also significant. This functional group is prevalent in approved drugs and can enhance ligand-target binding, improve physicochemical properties like solubility and permeability, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[9] Therefore, this compound serves as an excellent starting point for generating libraries of novel compounds for screening in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

Table 2: Hazard Information

| Hazard Type | GHS Statements | Precautionary Measures |

|---|---|---|

| Health Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically valuable, yet simple, building block. Its defined structure, containing both a reactive carboxylic acid and a more stable methyl ester, provides synthetic chemists with a reliable tool for sequential chemical modifications. Its most promising applications lie in the construction of linkers for complex therapeutic modalities like ADCs and PROTACs, and as a foundational scaffold for creating novel small molecule therapeutics. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic and drug discovery endeavors.

References

- 1. This compound | 54043-71-9 | ECA04371 [biosynth.com]

- 2. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure elucidation of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

An Integrated Spectroscopic Approach to the Structure Elucidation of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, expert-led walkthrough of the structure elucidation process for this compound (Molecular Formula: C₇H₁₂O₄). By integrating data from multiple analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy—we present a self-validating workflow that moves from foundational molecular formula determination to a complete, unambiguous mapping of atomic connectivity. This document is designed for researchers and scientists, detailing not only the experimental protocols but also the critical reasoning behind the strategic selection and interpretation of each analytical method.

Strategic Framework for Elucidation

The structure elucidation of an unknown small molecule is a systematic process of deduction. It begins with the most fundamental question: "What is its elemental composition?" and progresses to mapping the intricate connections between every atom. Our approach is designed to be efficient and conclusive, leveraging a sequence of powerful analytical techniques where the output of one method informs and validates the interpretation of the next.

The chosen workflow for this compound is as follows:

-

High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate mass measurement, which is crucial for determining the unique molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., carbonyls, hydroxyls, ethers), providing the key "building blocks" of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR identifies the types of carbon atoms. 2D NMR techniques are then used to piece the puzzle together, confirming which atoms are bonded to each other.

-

Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern of the molecule. This serves as a final confirmation, as the molecule must break apart in a way that is consistent with the proposed structure.

This integrated strategy ensures that the final structure is supported by a robust and cross-validated dataset.

Caption: A logical workflow for unambiguous structure determination.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Rationale: Before any structural bonds can be determined, the elemental formula must be established. HRMS is the definitive technique for this purpose. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments (like Time-of-Flight, TOF, or Orbitrap analyzers) measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of a single, unique elemental composition that matches the experimental mass. For this analysis, Electrospray Ionization (ESI) is chosen as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[1]

Data Presentation:

| Parameter | Observed Value | Interpretation |

| Ionization Mode | Positive ESI | Protonation of the molecule |

| Adduct | [M+H]⁺ | Protonated molecular ion |

| Measured m/z | 161.0808 | Mass of the protonated molecule |

| Calculated Mass of C₇H₁₃O₄⁺ | 161.0808 | Theoretical mass for the protonated proposed formula |

| Mass Error | 0.0 ppm | Excellent agreement between measured and theoretical mass |

| Deduced Molecular Formula | C₇H₁₂O₄ | Confirmed elemental composition |

| Monoisotopic Mass | 160.0736 Da | Mass of the neutral molecule[2] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Typical):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): 8-10 L/min at 300-350 °C

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire data in profile mode for high resolution. Perform internal or external calibration to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Identifying the Functional Architecture

Expertise & Rationale: With the molecular formula C₇H₁₂O₄ established, IR spectroscopy is employed to identify the functional groups present. This technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[3] The presence of four oxygen atoms in the formula strongly suggests carbonyl (C=O) and/or hydroxyl (O-H) groups.

Data Interpretation: The IR spectrum provides clear evidence for two distinct carbonyl environments as well as a carboxylic acid hydroxyl group.

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment & Rationale |

| 2500-3300 | Strong | Very Broad | O-H Stretch (Carboxylic Acid): The exceptional broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[3][4] |

| 2980, 2875 | Medium | Sharp | C-H Stretch (sp³): Typical for methyl and methylene groups. |

| 1738 | Strong | Sharp | C=O Stretch (Ester): This frequency is characteristic of a saturated aliphatic ester carbonyl.[5] |

| 1705 | Strong | Sharp | C=O Stretch (Carboxylic Acid): This absorption is at a slightly lower wavenumber than the ester due to the influence of hydrogen bonding in the dimeric form.[6][7] |

| 1280, 1170 | Strong | Sharp | C-O Stretch: Strong absorptions in this region confirm the presence of both the ester and carboxylic acid C-O bonds.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Acquisition (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise)

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Atomic Connectivity

Expertise & Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H and ¹³C atoms. The combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assembly of the molecular puzzle.

¹H NMR Analysis (500 MHz, CDCl₃)

The proton NMR spectrum shows four distinct signals, perfectly accounting for the 12 protons in the molecular formula.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| 11.5 | Broad Singlet | 1H | -COOH: The highly deshielded chemical shift is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. |

| 3.70 | Singlet | 3H | -OCH₃: This singlet corresponds to the three protons of the methoxy group on the ester. Its chemical shift is typical for protons on a carbon attached to an oxygen atom. |

| 2.75 | Singlet | 2H | -CH₂-: This singlet represents the two protons of the methylene group. It is a singlet because there are no adjacent protons, indicating it is next to a quaternary carbon. |

| 1.30 | Singlet | 6H | -C(CH₃)₂: This singlet, integrating to six protons, indicates two equivalent methyl groups attached to the same quaternary carbon. Their equivalence and lack of coupling result in a sharp singlet. |

¹³C NMR Analysis (125 MHz, CDCl₃)

The carbon NMR spectrum shows all 7 expected carbon signals, confirming the molecular formula and providing insight into the carbon environments.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Rationale |

| 181.5 | C | -COOH: The chemical shift is typical for a carboxylic acid carbonyl carbon. |

| 173.0 | C | -COOCH₃: This signal corresponds to the ester carbonyl carbon.[5] |

| 52.0 | CH₃ | -OCH₃: The methoxy carbon, shifted downfield by the attached oxygen. |

| 45.0 | C | -C(CH₃)₂: The quaternary carbon, to which the two methyl groups are attached. |

| 40.0 | CH₂ | -CH₂-: The methylene carbon. |

| 25.0 | CH₃ | -C(CH₃)₂: The two equivalent methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans is typically required (e.g., 128-1024) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Tandem Mass Spectrometry (MS/MS): Confirming the Structure

Expertise & Rationale: While NMR provides the primary structure, MS/MS fragmentation analysis serves as a crucial final validation. In this technique, the previously identified molecular ion ([M+H]⁺ at m/z 161) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions must be consistent with the proposed structure. Alpha-cleavage (cleavage of the bond adjacent to a carbonyl group) is a common and predictable fragmentation pathway for esters and carboxylic acids.[8]

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Spectroscopic Guide to 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid: In-Depth Analysis for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid, a dicarboxylic acid monoester, presents a structural motif of interest in medicinal chemistry and organic synthesis. Its unique combination of a carboxylic acid, a methyl ester, and a sterically hindered dimethyl-substituted carbon center necessitates a thorough spectroscopic elucidation to confirm its identity and purity. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will delve into the interpretation of predicted spectral data, offering insights into how the molecular structure gives rise to the observed spectroscopic signatures. Furthermore, this document outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers.

Spectroscopic Data Analysis

The structural features of this compound (Figure 1) are expected to give rise to distinct and interpretable signals in various spectroscopic analyses.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following signals in its ¹H and ¹³C NMR spectra.

The proton NMR spectrum is anticipated to show four distinct signals, each corresponding to a unique proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1. Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~2.7 | Singlet | 2H | -CH₂- |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the range of 10-12 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to resonate as a sharp singlet around 3.7 ppm.[1]

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the ester carbonyl group, which deshields them, leading to an expected chemical shift of approximately 2.7 ppm. They appear as a singlet as there are no adjacent protons to couple with.

-

Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. They are expected to produce a single, sharp signal at around 1.3 ppm.

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~173 | -COOCH₃ |

| ~52 | -OCH₃ |

| ~45 | -C (CH₃)₂ |

| ~43 | -CH₂- |

| ~25 | -C(C H₃)₂ |

-

Carbonyl Carbons (-COOH and -COOCH₃): The two carbonyl carbons will appear significantly downfield. The carboxylic acid carbon is typically found around 180 ppm, while the ester carbonyl carbon is slightly more shielded, appearing around 173 ppm.[1]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 52 ppm.

-

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom, bonded to the two methyl groups, the methylene group, and the carboxylic acid, is predicted to have a chemical shift of around 45 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon, situated between the quaternary carbon and the ester carbonyl, is expected at roughly 43 ppm.

-

Dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are the most shielded carbons in the molecule and are predicted to appear at approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ester moieties.

Table 3. Predicted IR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1000-1300 | Strong | C-O stretch (Ester and Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Alkyl) |

-

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][3][4]

-

C=O Stretches: Two strong, distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) stretch typically appears at a higher frequency, around 1740 cm⁻¹.[5] The carboxylic acid carbonyl stretch is expected at a slightly lower frequency, around 1710 cm⁻¹, due to hydrogen bonding.[2][5]

-

C-O Stretches: Strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹, will be present, corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups.[2]

-

C-H Stretches: Medium intensity bands in the 2850-3000 cm⁻¹ region will arise from the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 160.17 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 4. Predicted Mass Spectrometry Data for this compound.

| m/z (amu) | Ion |

| 161.08 | [M+H]⁺ |

| 183.06 | [M+Na]⁺ |

| 159.07 | [M-H]⁻ |

-

Molecular Ion Adducts: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 161.08. The sodium adduct [M+Na]⁺ at m/z 183.06 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 159.07.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for molecules containing both carboxylic acid and ester groups include the loss of small neutral molecules like water (H₂O) or methanol (CH₃OH). Alpha-cleavage adjacent to the carbonyl groups is also a possibility, leading to the formation of acylium ions.

Experimental Methodologies

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

An In-depth Technical Guide to 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2-dimethyl-4-oxobutanoic acid, a derivative of succinic acid, represents a class of molecules with significant potential in various scientific domains. Its structure, featuring a hindered carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis and a potential candidate for applications in materials science and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications, grounded in established chemical principles. While the specific initial discovery of this compound is not prominently documented in readily available scientific literature, its synthesis logically follows from well-established reactions of its parent compounds, 2,2-dimethylsuccinic acid and methanol.

Chemical Identity and Properties

This compound is systematically known as 2,2-dimethylbutanedioic acid 4-methyl ester. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54043-71-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,2-Dimethylsuccinic acid 4-methyl ester, 2,2-Dimethylbutanedioic acid 4-methyl ester | N/A |

| Appearance | Colorless oil | N/A |

| Purity | ≥95% (commercially available) | --INVALID-LINK-- |

Historical Context and Rationale for Synthesis

While a definitive "discovery" paper for this compound is elusive in the public domain, its existence and synthesis can be inferred from the extensive research on dicarboxylic acids and their monoesters. The study of succinic acid and its derivatives has a long history, driven by their roles in metabolism and their utility as chemical intermediates. The synthesis of monoesters of dicarboxylic acids has been a subject of interest to control reactivity and introduce specific functionalities. The gem-dimethyl substitution on the succinic acid backbone introduces steric hindrance, which can influence the molecule's conformation and reactivity, a feature often exploited in the design of enzyme inhibitors or specialized monomers for polymer synthesis. The preparation of the monomethyl ester, therefore, represents a logical step in the exploration of structurally diverse succinic acid derivatives.

Synthesis of this compound

The primary route to this compound is through the selective mono-esterification of its parent dicarboxylic acid, 2,2-dimethylsuccinic acid.

Diagram of the Synthesis Pathway

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Precursor, 2,2-Dimethylsuccinic Acid

The precursor, 2,2-dimethylsuccinic acid, is commonly synthesized via the malonic ester synthesis. This classic method allows for the straightforward introduction of the two methyl groups onto the α-carbon of a malonate ester.

Experimental Protocol: Synthesis of 2,2-Dimethylsuccinic Acid

-

Deprotonation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

-

Alkylation: To this solution, add sodium ethoxide (2.1 eq) portion-wise. After the addition is complete, add methyl iodide (2.2 eq) dropwise. The reaction mixture is then heated to reflux for 2-3 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield diethyl 2,2-dimethylmalonate.

-

Hydrolysis and Decarboxylation: The crude diethyl 2,2-dimethylmalonate is then saponified by refluxing with an excess of aqueous sodium hydroxide. The resulting disodium salt is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding 2,2-dimethylsuccinic acid. The product can be purified by recrystallization from water.

Part 2: Mono-esterification to Yield this compound

The selective formation of the monomethyl ester is achieved by reacting 2,2-dimethylsuccinic acid with methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 2,2-dimethylsuccinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the solution under reduced pressure to remove the excess methanol.

-

Purification: To the residue, add a saturated aqueous solution of sodium bicarbonate and wash with hexane to remove any diester byproduct. The aqueous phase is then acidified to a pH of 2 with 6N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the desired product as a colorless oil.

Potential Applications and Future Directions

While specific applications for this compound are not extensively reported, its structure suggests several areas of potential utility:

-

Pharmaceutical Synthesis: The hindered carboxylic acid and ester functionalities make it a potentially useful intermediate in the synthesis of complex molecules with specific stereochemical requirements. The gem-dimethyl group can act as a conformational lock, which is a desirable feature in drug design.

-

Polymer Chemistry: As a derivative of a dicarboxylic acid, it could be explored as a monomer for the synthesis of specialty polyesters or polyamides. The gem-dimethyl group would likely impart unique thermal and mechanical properties to the resulting polymers.

-

Asymmetric Synthesis: The prochiral nature of the molecule could be exploited in asymmetric transformations to generate chiral building blocks for various applications.

Conclusion

This compound is a readily accessible compound through a straightforward synthetic sequence from common starting materials. Its unique structural features, particularly the sterically hindered gem-dimethyl group, make it an intriguing target for further investigation in various fields of chemistry. While its historical discovery is not clearly chronicled, the logical and well-established synthetic pathways leading to its formation underscore the foundational principles of organic chemistry. This guide provides the necessary technical information for researchers to synthesize, characterize, and explore the potential of this versatile molecule.

A Technical Guide to the Potential Research Applications of 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid: A Structurally-Informed Perspective

Executive Summary: 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS: 54043-71-9) is a small molecule whose direct biological or material applications remain largely unexplored in published literature.[1][2] However, its distinct chemical architecture—featuring a carboxylic acid, a methyl ester, and a sterically significant gem-dimethyl group at the alpha-position—provides a compelling basis for proposing its utility in several advanced research domains. This guide eschews a conventional review of existing data. Instead, it serves as a forward-looking technical whitepaper, leveraging first principles of chemistry and pharmacology to delineate high-potential research avenues. We will explore its plausible applications as a scaffold in medicinal chemistry, a probe for enzymology, and a novel monomer in materials science. For each proposed application, we provide the scientific rationale, detailed experimental workflows, and the causality behind key procedural choices, empowering researchers to pioneer new investigations with this versatile chemical entity.

Molecular Profile and Physicochemical Properties

This compound is a derivative of succinic acid, distinguished by the presence of a gem-dimethyl group on the carbon atom alpha to the carboxylic acid. This structural feature is not trivial; it imparts significant steric hindrance and conformational rigidity, which can profoundly influence its interaction with biological targets and its reactivity in polymerization.

The molecule possesses two key functional groups for chemical modification: a free carboxylic acid, which can be readily converted into amides, esters, or other derivatives, and a methyl ester, which can be selectively hydrolyzed or used in transesterification reactions. This bifunctionality makes it a versatile building block for more complex molecular designs.

| Property | Value | Source |

| CAS Number | 54043-71-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Purity (Typical) | ≥95% | [2][3] |

| Known Use | For Research Purposes Only | [1] |

Proposed Synthetic Strategy

Synthetic Workflow: Methanolysis of an Anhydride

The most direct approach involves the regioselective opening of the 2,2-dimethylsuccinic anhydride ring with methanol. This reaction is mechanistically straightforward, typically favoring attack at the less sterically hindered carbonyl group, although in a symmetrical anhydride this is not a factor. The reaction proceeds via nucleophilic acyl substitution.

Caption: Proposed synthesis of the target compound via methanolysis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,2-dimethylsuccinic anhydride.

Materials:

-

2,2-dimethylsuccinic anhydride

-

Anhydrous Methanol (MeOH)

-

Pyridine (optional, as catalyst)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2,2-dimethylsuccinic anhydride in 100 mL of anhydrous methanol. Add a magnetic stir bar.

-

Catalysis (Optional): Add 0.5 mL of pyridine to the solution. Causality Note: While the reaction can proceed thermally, a mild base like pyridine can catalyze the reaction by activating the anhydride carbonyl group, potentially allowing for lower reaction temperatures and shorter times.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting anhydride.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of 1 M HCl to remove any remaining pyridine. Then, wash with 50 mL of brine. Causality Note: The acid wash protonates the pyridine, making it water-soluble and easily removed from the organic layer containing the product.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary to achieve >95% purity.

Potential Application 1: Scaffold for Anti-Inflammatory Drug Discovery

Scientific Rationale: The 4-oxobutanoic acid core is a known pharmacophore present in compounds with demonstrated biological activity. For instance, derivatives like 4-aryl-4-oxobutanoic acids are precursors to pyridazinones with anti-inflammatory properties[4], and 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) has been investigated as an antirheumatic agent.[5] The gem-dimethyl group in our target molecule is of particular interest as it can serve two primary functions in drug design:

-

Metabolic Blocker: It can prevent enzymatic oxidation at the alpha-carbon, potentially increasing the metabolic stability and half-life of a drug candidate.

-

Conformational Constraint: It locks the dihedral angle of the molecule's backbone, reducing the number of available conformations. This can lead to higher binding affinity and selectivity for a specific protein target by minimizing the entropic penalty of binding.

Experimental Workflow: Fragment-Based Library Synthesis and Screening

This workflow outlines the use of this compound as a central scaffold to generate a small, diverse library of amides for screening against inflammatory targets like cyclooxygenase (COX) enzymes or cytokine receptors.

Caption: Workflow for anti-inflammatory drug discovery.

Protocol: Representative Amide Coupling Reaction

Objective: To synthesize N-benzyl-4-methoxy-2,2-dimethyl-4-oxobutanamide as a representative library member.

Materials:

-

This compound

-

Benzylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

Procedure:

-

Activation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 160 mg (1.0 mmol) of this compound in 10 mL of anhydrous DCM. Add 150 mg (1.1 mmol) of HOBt and 211 mg (1.1 mmol) of EDC. Stir the mixture at room temperature for 20 minutes. Causality Note: EDC is a zero-length crosslinker that activates the carboxylic acid. HOBt is added to suppress racemization (not a factor here) and improve coupling efficiency by forming a more reactive intermediate ester, preventing the formation of stable N-acylisourea byproducts.

-

Coupling: Add 107 mg (1.0 mmol) of benzylamine to the mixture, followed by 0.35 mL (2.0 mmol) of DIPEA. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up: Dilute the reaction mixture with 20 mL of DCM. Wash sequentially with 20 mL of saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Potential Application 2: Enzymatic Probe for Succinate Dehydrogenase

Scientific Rationale: The structurally related compound, mono-methyl succinate (4-methoxy-4-oxobutanoic acid), is known to be an antimicrobial agent that inhibits succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[6] Inhibition of SDH leads to mitochondrial dysfunction.[6]

This compound presents a fascinating test case. The gem-dimethyl group adjacent to the carboxylate could act as a steric shield, potentially preventing the molecule from binding to the SDH active site in the same manner as succinate or mono-methyl succinate. Therefore, it could serve as an excellent negative control in studies of SDH inhibition, helping to validate that any observed activity from related, unmethylated compounds is due to specific active site binding rather than non-specific effects. Alternatively, it might prove to be a weak or allosteric inhibitor, providing valuable structural information about the topology of the enzyme's binding pocket.

Experimental Workflow: Comparative Enzyme Inhibition Assay

This workflow compares the inhibitory potential of our target molecule against its unmethylated counterpart on mitochondrial SDH activity.

Caption: Workflow for assessing SDH inhibition.

Protocol: Mitochondrial SDH Activity Assay

Objective: To determine if this compound inhibits SDH activity in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Test compound and reference compound dissolved in DMSO

-

Solubilization Buffer (e.g., DMSO or isopropanol with HCl)

-

96-well microplate, plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer. Keep the final DMSO concentration below 0.5% in all wells.

-

Plate Layout: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of the diluted compounds, reference, or vehicle control to their respective wells.

-

Enzyme Addition: Add 20 µL of the mitochondrial suspension (containing SDH) to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of succinate solution to all wells except the "no-substrate" blank.

-

Colorimetric Reaction: Immediately add 10 µL of MTT solution to all wells. Incubate for 30-60 minutes at 37°C. Causality Note: Active SDH reduces succinate, passing electrons through the electron transport chain. These electrons can reduce the yellow MTT tetrazolium salt to a purple formazan crystal, providing a colorimetric readout of enzyme activity.

-

Solubilization: Stop the reaction by adding 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value, if applicable.

Summary and Future Outlook

While this compound is an understudied molecule, its structure is rich with potential. This guide has outlined three distinct and plausible research applications grounded in established scientific principles:

-

Medicinal Chemistry: As a conformationally restricted and metabolically stable scaffold for generating novel anti-inflammatory agents.

-

Enzymology: As a critical negative control or steric probe to elucidate the structure-activity relationships of succinate dehydrogenase inhibitors.

-

Materials Science: (As a further, unelaborated direction) As a specialty monomer for creating polyesters or polyamides with unique thermal and mechanical properties derived from the gem-dimethyl group.

The experimental protocols provided herein are designed to be robust, self-validating, and serve as a launchpad for researchers. Future work should focus on the practical execution of these proposed syntheses and screening cascades. The insights gained from these initial studies will undoubtedly pave the way for novel discoveries, transforming this simple molecule from a catalog chemical into a valuable tool for science and drug development.

References

- 1. This compound | 54043-71-9 | ECA04371 [biosynth.com]

- 2. CAS 54043-71-9 | 2123-1-0P | MDL MFCD16619681 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-4-oxobutanoic acid | 3878-55-5 | FS163512 [biosynth.com]

A Technical Guide to the Stability and Storage of 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid. While specific empirical data for this compound is limited, this document synthesizes established principles of organic chemistry, information from analogous compounds, and best practices for laboratory handling to offer a comprehensive set of recommendations. Our aim is to equip researchers with the knowledge to maintain the integrity and purity of this valuable chemical reagent.

Chemical Profile and Structural Considerations

This compound possesses two key functional groups that dictate its chemical behavior: a carboxylic acid and a methyl ester. The presence of gem-dimethyl groups at the C2 position also influences its reactivity and stability.

| Property | Value | Source |

| CAS Number | 54043-71-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

Diagram: Chemical Structure of this compound

A Researcher's Guide to Procuring 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid: Commercial Suppliers and Qualification Workflow

Abstract

This technical guide provides a comprehensive overview of the commercial supplier landscape for 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS No. 54043-71-9).[1][2] It is intended for researchers, scientists, and drug development professionals who require this reagent for their work. Beyond a simple list of vendors, this document outlines a robust, field-proven workflow for supplier selection, quality assessment, and documentation review. Adherence to this workflow is critical for ensuring experimental reproducibility, avoiding costly delays, and maintaining the integrity of research outcomes. Quantitative data on suppliers is presented in a comparative table, and a logical workflow for procurement is visualized to aid in decision-making.

Introduction to this compound

This compound is a specialized carboxylic acid and methyl ester derivative. Its molecular structure lends it to various applications in organic synthesis, serving as a building block or intermediate in the creation of more complex molecules, particularly within pharmaceutical and materials science research.

Key Compound Identifiers:

Given its specific nature, sourcing this compound requires careful consideration of supplier reliability, product purity, and batch-to-batch consistency. The following sections provide a detailed analysis of the current commercial landscape and a recommended protocol for its procurement.

Commercial Supplier Landscape

The availability of this compound is primarily concentrated among specialized chemical suppliers that cater to the research and development sector. These vendors range from large, well-known catalog companies to smaller, more niche custom synthesis laboratories. A summary of prominent suppliers is provided in Table 1.

Table 1: Comparative Analysis of Commercial Suppliers

| Supplier | Product Number | Stated Purity | CAS Number | Noteworthy Information |

| Biosynth | ECA04371 | Not explicitly stated on the product page, requires inquiry. | 54043-71-9 | Offers the compound for pharmaceutical testing and provides a price match guarantee.[1] |

| SynQuest Laboratories, Inc. | 2123-1-0P | 95% | 54043-71-9 | A US-based supplier specializing in research chemicals and custom synthesis.[2] |

| Sigma-Aldrich (Merck) | SY3H3249F958 | 95% | 32980-26-0 | Note the different CAS number, indicating a positional isomer (4-methoxy-3,3-dimethyl-4-oxobutanoic acid). This highlights the importance of CAS verification.[3] |

| ChemUniverse | P72080 | Not explicitly stated, requires inquiry. | Not listed on the product page. | Appears to supply the 3,3-dimethyl isomer, similar to Sigma-Aldrich. Emphasizes bulk quantity orders.[4] |

*It is critical for researchers to note the discrepancies in CAS numbers and IUPAC names among suppliers. For instance, Sigma-Aldrich and ChemUniverse list the isomer 4-methoxy-3,3-dimethyl-4-oxobutanoic acid. While structurally similar, it is a different compound. Always verify the CAS number (54043-71-9) when sourcing the target molecule. Other related but distinct compounds found during searches include 4-Methoxy-4-oxobutanoic acid (CAS 3878-55-5) and various stereoisomers of 4-Methoxy-2-methyl-4-oxobutanoic acid.[5][6][7][8][9]

Supplier and Compound Qualification Workflow

A systematic approach to procurement is essential to guarantee that the supplied material is correct, of sufficient purity for the intended application, and consistently available for the project's duration. Simply ordering from the first available source without due diligence introduces significant risk to experimental outcomes.

The Causality of Rigorous Vetting: Each step in this workflow is designed to prevent a specific point of failure. Skipping the documentation review can lead to using an incorrect isomer. Forgoing incoming QC can result in using an impure batch, leading to failed reactions and ambiguous results that compromise the validity of the entire study.

Step-by-Step Procurement Protocol

-

Initial Screening & CAS Verification:

-

Begin by searching for the specific CAS Number: 54043-71-9 . Use this as the primary identifier to filter out incorrect isomers and related compounds.

-

Identify a shortlist of 2-3 potential suppliers from the landscape analysis (see Table 1) who list the correct CAS number.

-

-

Request for Documentation (Pre-Purchase):

-

Contact the technical or sales department of each shortlisted supplier.

-

Request a lot-specific Certificate of Analysis (CoA) for their current batch. A generic, non-lot-specific CoA is insufficient.

-

Request the Safety Data Sheet (SDS) to understand handling, storage, and safety precautions.

-

-

Critical Review of the Certificate of Analysis (CoA):

-

Identity Verification: Confirm that the analytical data (e.g., NMR, Mass Spectrometry) is consistent with the structure of this compound.

-

Purity Assessment: Scrutinize the purity value and the method used to determine it (e.g., HPLC, GC, qNMR). Understand what the impurities are, if listed. A purity of ≥95% is a common starting point for research-grade chemicals.[2]

-

Residual Solvents/Water Content: Check for information on residual solvents or water, as these can interfere with sensitive reactions.

-

-

Supplier Communication:

-

Inquire about stock levels, lead times for delivery, and availability of the same batch for future orders. For long-term projects, securing a single, larger batch is preferable to ensure consistency.

-

Request a formal quotation.

-

-

Purchase and Incoming Quality Control (QC) - The Self-Validating Step:

-

Upon receipt of the compound, it is imperative to perform in-house analytical testing to validate the supplier's CoA. This is the most crucial step for ensuring trustworthiness.

-

Recommended QC Tests:

-

¹H NMR and/or ¹³C NMR: To confirm the chemical structure and identify organic impurities.

-

LC-MS or GC-MS: To confirm molecular weight and assess purity.

-

-

Only after the compound's identity and purity have been independently verified should it be released to the research team for use.

-

Visualization of the Qualification Workflow

The following diagram illustrates the logical flow of the procurement and qualification process. This systematic approach ensures that each critical checkpoint is met before the compound is incorporated into experimental work.

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Conclusion

The procurement of specialized reagents like this compound is a foundational step in the research and development process that demands scientific rigor. Success is contingent not only on identifying a supplier but on implementing a robust, self-validating qualification workflow. By diligently verifying the compound's identity and purity through documentation review and in-house analytical testing, researchers can safeguard the integrity of their experiments, ensure reproducibility, and build a foundation of trust in their results.

References

- 1. This compound | 54043-71-9 | ECA04371 [biosynth.com]

- 2. CAS 54043-71-9 | 2123-1-0P | MDL MFCD16619681 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | 32980-26-0 [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-Methoxy-4-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 6. 3878-55-5|4-Methoxy-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 7. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid , 95% , 81025-83-4 - CookeChem [cookechem.com]

- 8. 4-Methoxy-4-oxobutanoic acid | 3878-55-5 | FS163512 [biosynth.com]

- 9. (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid manufacturers and suppliers - chemicalbook [chemicalbook.com]

Biological activity of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid Derivatives

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer both synthetic versatility and significant biological activity is paramount. The 4-oxobutanoic acid framework, also known as succinic semialdehyde, represents one such pivotal structure. As a key endogenous intermediate in the metabolism of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), it sits at a critical intersection of neurotransmission and cellular energy pathways.[1] The inherent bifunctionality of this scaffold, featuring both a reactive aldehyde and a carboxylic acid, makes it an exceptionally attractive starting point for the development of new therapeutic agents.[1][2]

This technical guide focuses on a specific subclass: This compound and its derivatives. The introduction of a methyl ester (methoxy group), a gem-dimethyl substitution at the C2 position, and the core carboxylic acid functionality creates a unique chemical entity with distinct physicochemical properties.[3][4] While direct biological data on this specific substituted molecule is nascent, this guide will synthesize information from structurally related compounds to build a predictive framework for its therapeutic potential. We will delve into the foundational biochemistry of the 4-oxobutanoic acid core, explore predicted biological activities based on analogous structures, and provide detailed experimental protocols for synthesis and biological evaluation, thereby offering a comprehensive resource for researchers and drug development professionals.

The Biochemical Nexus: The 4-Oxobutanoic Acid Core

To understand the potential of its derivatives, one must first appreciate the biochemical significance of the parent 4-oxobutanoic acid scaffold. It is the central product of GABA catabolism via the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this shunt, GABA is converted to 4-oxobutanoic acid, which is then oxidized to succinate by the enzyme succinic semialdehyde dehydrogenase (SSADH), subsequently entering the TCA cycle.[1] This connection highlights a fundamental link between neurotransmitter metabolism and cellular energy production.

The structural similarity of 4-oxobutanoic acid derivatives to GABA and its metabolite γ-hydroxybutyric acid (GHB) suggests that these compounds can be designed to interact with GABA and GHB receptors, potentially acting as agonists, antagonists, or allosteric modulators to influence neurotransmission.[1]

Predicted Biological Activities and Therapeutic Frontiers

Based on the activities of structurally analogous compounds, derivatives of this compound are predicted to exhibit a range of valuable biological effects.

Antimicrobial and Antifungal Activity

The presence of methoxy groups and the carboxylic acid core is a recurring motif in compounds with demonstrated antimicrobial properties. Natural methoxyphenol compounds, for instance, show significant activity against both foodborne pathogens and spoilage bacteria.[5][6] Studies on derivatives of 4-aryl-2,4-dioxobutanoic acids and 4-chlorocinnamic acid have also revealed potent antifungal activity, particularly against various Candida species.[7][8] The mechanism is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes like 14α-demethylase.[7] It is therefore plausible that derivatives of this compound could be developed as novel antimicrobial or antifungal agents.

Anticancer and Anti-Proliferative Potential

The 4-oxobutanoic acid scaffold is emerging as a promising backbone for anticancer drug design.[1] Some derivatives are believed to exert their effects by modulating critical cell signaling pathways that are often dysregulated in cancer.

Modulation of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Emerging evidence suggests that certain 4-oxobutanoic acid derivatives may inhibit this cascade, leading to apoptosis and reduced tumor growth.[1]

Furthermore, compounds containing methoxy-substituted aromatic rings, such as the natural product combretastatin and various chalcone derivatives, are well-documented for their potent antimitotic, anti-angiogenic, and antitumor activities.[9][10] The 2'-hydroxy-4'-methoxychalcone, for example, has been shown to significantly inhibit tumor volume and weight in animal models, with its mechanism linked to anti-angiogenic effects.[10] This precedent strongly supports the investigation of this compound derivatives in oncology.

Synthetic Strategies and Methodologies

The synthesis of derivatives from the 4-oxobutanoic acid scaffold is well-established, providing a clear path for creating a library of compounds for biological screening. A foundational method involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to produce 4-aryl-4-oxobutanoic acids, which can then be further modified.[2]

Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid[2]

This protocol serves as a template for creating the core scaffold, which can be adapted for different aromatic starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (0.10 M) and benzene (30 mL).

-

Causality Note: Anhydrous conditions are critical as aluminum chloride is highly water-sensitive and its catalytic activity would be quenched by moisture.

-

-